N-methoxy-N-methyl-4-oxopentanamide

Description

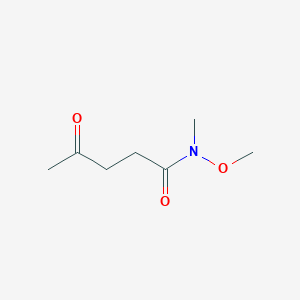

N-Methoxy-N-methyl-4-oxopentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a ketone group at the 4-position and methoxy/methyl substituents on the nitrogen atom. The N-methoxy-N-methyl (Weinreb amide-like) moiety may enhance stability or facilitate further reactions, such as nucleophilic additions, due to its electron-withdrawing properties. Comparisons with structurally related compounds (e.g., substituted amides, ketone-bearing analogs) can elucidate its physicochemical and functional characteristics.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-oxopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHQJZCCBJVTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-methoxy-N-methyl-4-oxopentanamide typically involves the amidation of 4-oxopentanoic acid derivatives with N-methoxy-N-methylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

N-methoxy-N-methyl-4-oxopentanamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of N-methoxy-N-methyl-4-hydroxypentanamide.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

N-methoxy-N-methyl-4-oxopentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis .

Biology and Medicine:

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-oxopentanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its functional groups. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Insights:

N-Substituent Effects: The methoxy-methyl combination in the target compound likely imparts greater steric hindrance and electron-withdrawing effects compared to phenyl () or hydroxy () groups. This could enhance stability against hydrolysis .

Carbonyl Position and Chain Length :

- The 4-oxo group in the target compound distinguishes it from 3-oxo analogs (), which may exhibit different tautomeric behaviors or nucleophilic attack sites.

- Shorter chains (e.g., butanamide in ) typically exhibit lower melting points compared to pentanamide derivatives due to reduced van der Waals interactions.

Functional Group Implications :

- Methoxy groups () are associated with altered lipophilicity and metabolic stability, critical in pharmaceutical contexts .

Research Findings and Data Gaps

While direct data on this compound are absent in the evidence, inferences can be drawn:

- Synthetic Utility: Analogous to Weinreb amides, the target compound may serve as a ketone precursor in Grignard or organometallic reactions.

- Safety Considerations : Based on SDS for N-(4-methoxyphenyl)-3-oxobutanamide (), similar handling precautions (e.g., ventilation, protective gear) may apply during synthesis.

- Stability: The absence of aromatic substituents (vs. ) could improve solubility in non-polar solvents.

Biological Activity

N-methoxy-N-methyl-4-oxopentanamide is a compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

This compound has the following chemical structure:

- Molecular Formula : CHN\O

- CAS Number : 147356-78-3

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies using various cancer cell lines. Notably, it has shown promising results against glioblastoma and breast cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, the following results were observed:

-

Cell Line : U-87

- IC50 : 25 µM after 48 hours

- Mechanism : Induction of apoptosis through caspase activation.

-

Cell Line : MDA-MB-231

- IC50 : 50 µM after 72 hours

- Mechanism : Inhibition of cell proliferation via cell cycle arrest.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it is not a substrate for major cytochrome P450 enzymes, which may reduce the risk of drug-drug interactions.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 1.96 |

| Skin Permeation (Log Kp) | -6.92 cm/s |

| Bioavailability | Estimated at >70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.